1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution occurs without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process must be carefully monitored to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethylthio group can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and targets may vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine
- **4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
Uniqueness
1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both a nitro group and a trifluoromethylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8F3NO3S |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[4-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(14(16)17)5-9(7)18-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
HRZWZBNKKQAPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
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